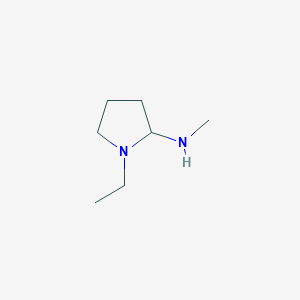
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester is a complex organic compound with the molecular formula C20H20N2O2. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group attached to a naphthyl ring, further connected to a benzoic acid ethyl ester moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-naphthylamine with benzyl chloride under basic conditions to form the intermediate product. This intermediate is then esterified with ethyl chloroformate in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted esters and amides.
科学的研究の応用
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Acts as a fluorescent indicator for bioimaging of nitric oxide, transformed by cellular enzymes.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes .
類似化合物との比較
Similar Compounds
- 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid methyl ester
- 4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid propyl ester
Uniqueness
4-((3-Amino-2-naphthyl)aminomethyl)benzoic acid ethyl ester is unique due to its specific ester group, which influences its solubility and reactivity. Compared to its methyl and propyl counterparts, the ethyl ester variant has distinct physical and chemical properties, making it suitable for specific applications in research and industry .
特性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
ethyl 4-[[(3-aminonaphthalen-2-yl)amino]methyl]benzoate |
InChI |
InChI=1S/C20H20N2O2/c1-2-24-20(23)15-9-7-14(8-10-15)13-22-19-12-17-6-4-3-5-16(17)11-18(19)21/h3-12,22H,2,13,21H2,1H3 |
InChIキー |
AYLCVCOQANGUQC-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC2=CC3=CC=CC=C3C=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-[[2-[Bis(carboxymethyl)amino]-3-[(4,4-diphenylcyclohexyl)oxy-hydroxyphosphoryl]oxypropyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B13744588.png)

![4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]aniline](/img/structure/B13744597.png)

